Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is a complex organic compound with the molecular formula C21H14N2O4 It is characterized by the presence of an anthracene moiety linked to a benzoic acid structure through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-9,10-dihydro-9,10-dioxoanthracene with 3-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated derivatives.
Scientific Research Applications
Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also interacts with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a vitamin precursor.
Anthracene derivatives: Used in organic electronics and as intermediates in dye synthesis.
Uniqueness
Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is unique due to its combined structural features of benzoic acid and anthracene, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
58473-42-0 |
---|---|
Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-[(4-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H14N2O4/c22-15-8-9-16(23-12-5-3-4-11(10-12)21(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,23H,22H2,(H,26,27) |
InChI Key |
HWSFYZXHGYNGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=CC(=C4)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.